![molecular formula C27H30N4O2 B2442989 3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-(3-phenylpropyl)propanamide CAS No. 1326876-98-5](/img/structure/B2442989.png)
3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-(3-phenylpropyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-(3-phenylpropyl)propanamide is a useful research compound. Its molecular formula is C27H30N4O2 and its molecular weight is 442.563. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds related to "3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-(3-phenylpropyl)propanamide" have been synthesized and characterized to explore their potential in medicinal chemistry. For instance, new derivatives of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine were synthesized through multi-component cyclo-condensation reactions, showcasing a variety of biological activities (Kendre, Landge, & Bhusare, 2015). These compounds' synthesis, involving complex reactions, highlights the versatility of pyrazolyl-propanamide derivatives in creating a broad spectrum of biologically active molecules.
Immunomodulating Activity
Some pyrazolyl-propanamides have shown immunomodulating activities, enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses. For example, the compound 3-cyano-3-(1,4-dihydro-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazol- 3-yl]-3-oxo-N-phenyl-propanamide demonstrated effectiveness in preventing adjuvant-induced arthritis in rats, indicating its potential in immunology and inflammation studies (Doria et al., 1991).
Complex Formation and Chemical Reactivity
The interaction of pyrazolyl-propanamide derivatives with metals has been explored to understand their chemical reactivity and potential applications in material science. For instance, complexes of palladium(II) chloride with 3-(pyrazol-1-yl)propanamide (PPA) and related ligands were prepared, showcasing different supramolecular arrangements based on the substitution pattern on the ligands (Palombo et al., 2019). This research contributes to the field of coordination chemistry and offers insights into designing new catalytic systems or materials with specific properties.
Antimicrobial and Anti-inflammatory Agents
Pyrazolyl-propanamide derivatives have been evaluated for their antimicrobial and anti-inflammatory activities. A series of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides were synthesized and showed significant platelet antiaggregating activity in vitro, as well as moderate anti-inflammatory, analgesic, and antipyretic activities in animal models (Menozzi, Mosti, Schenone, D'Amico, Falzarano, & Rossi, 1993). These findings suggest that compounds within this chemical class could serve as leads for the development of new therapeutic agents targeting inflammation and related conditions.
properties
IUPAC Name |
3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N-(3-phenylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O2/c1-20(2)22-10-12-23(13-11-22)24-19-25-27(33)30(17-18-31(25)29-24)16-14-26(32)28-15-6-9-21-7-4-3-5-8-21/h3-5,7-8,10-13,17-18,20,24-25,29H,6,9,14-16,19H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUUILJLXOJHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)NCCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

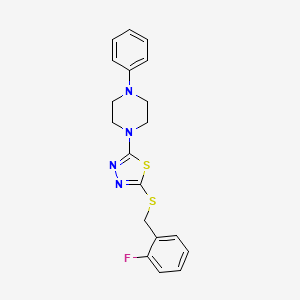
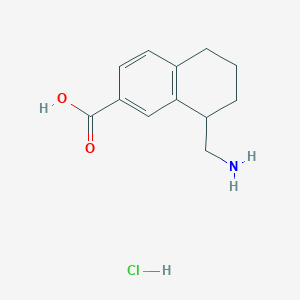
![8-(2,3-dimethylphenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2442912.png)
![5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride](/img/structure/B2442914.png)
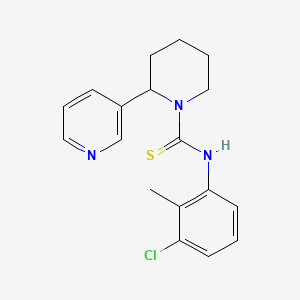
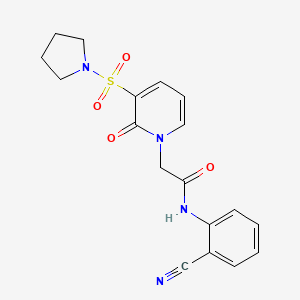
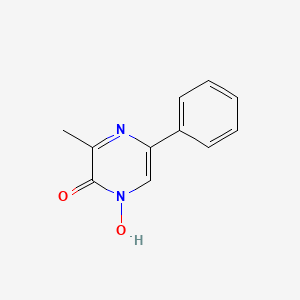
![N-(1-methyl-3-phenylpropyl)-2-(7-oxo-3-phenylisothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2442921.png)
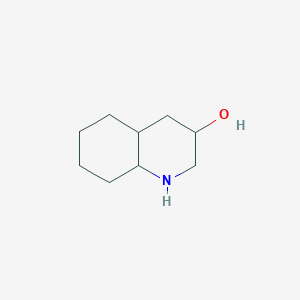

![2-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2442925.png)
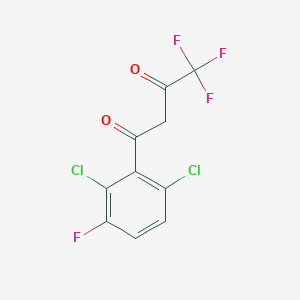
![N-(4-(4-methoxypiperidin-1-yl)phenyl)-3'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2442928.png)
